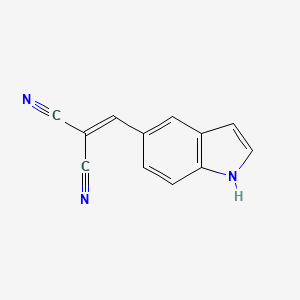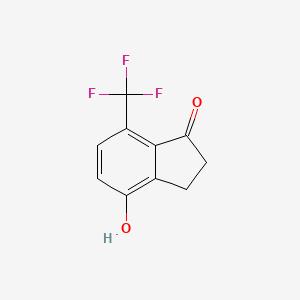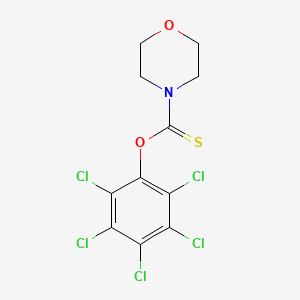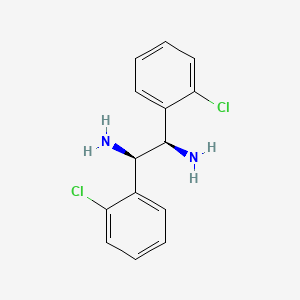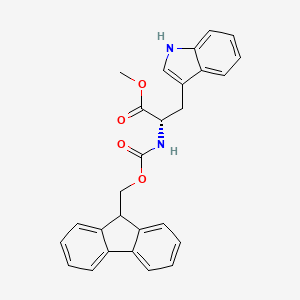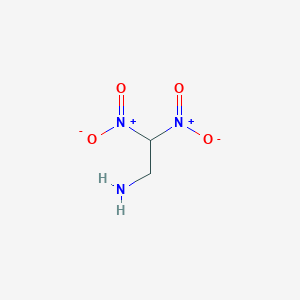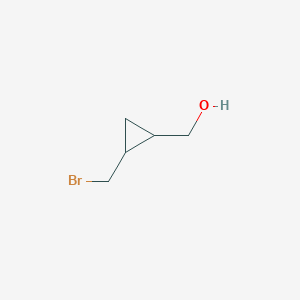
(2-(Bromomethyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Bromomethyl)cyclopropyl)methanol is an organic compound with the molecular formula C5H9BrO. It is a cyclopropyl derivative, characterized by the presence of a bromomethyl group attached to the cyclopropane ring and a hydroxymethyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Bromomethyl)cyclopropyl)methanol typically involves the bromination of cyclopropylmethanol. One common method includes the reaction of cyclopropylmethanol with bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: (2-(Bromomethyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form cyclopropylmethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield alcohols, amines, or thioethers.
- Oxidation reactions yield aldehydes or carboxylic acids.
- Reduction reactions yield cyclopropylmethanol .
科学的研究の応用
(2-(Bromomethyl)cyclopropyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-(Bromomethyl)cyclopropyl)methanol involves its reactivity due to the presence of the bromomethyl and hydroxymethyl groups. The bromomethyl group is highly reactive towards nucleophiles, making it a key site for substitution reactions. The hydroxymethyl group can undergo oxidation or reduction, allowing for further chemical modifications. These reactive sites enable the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Cyclopropylmethanol: Lacks the bromomethyl group, making it less reactive in substitution reactions.
(2-Chloromethyl)cyclopropylmethanol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Cyclopropylcarbinol: Similar structure but with a different functional group, leading to different chemical properties and applications.
Uniqueness: (2-(Bromomethyl)cyclopropyl)methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .
特性
CAS番号 |
141836-31-9 |
|---|---|
分子式 |
C5H9BrO |
分子量 |
165.03 g/mol |
IUPAC名 |
[2-(bromomethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H9BrO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2 |
InChIキー |
ZTXWTKFVFNCRBN-UHFFFAOYSA-N |
正規SMILES |
C1C(C1CBr)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


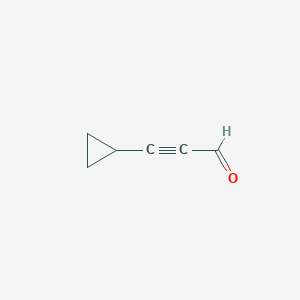
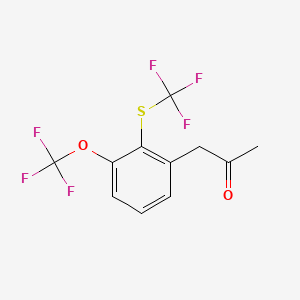
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
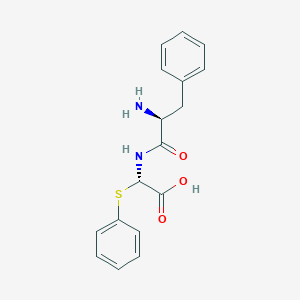
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)
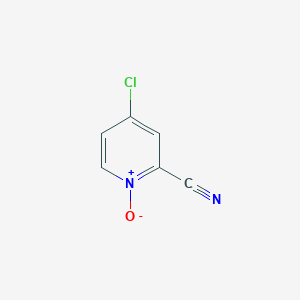
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
